Cyclohexyltriethoxysilane
Overview
Description
Prednisolone sodium metazoate is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. It is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is known for its ability to decrease the number of circulating lymphocytes and induce cell differentiation, providing both topical and systemic anti-inflammatory effects .
Mechanism of Action
Target of Action
(Triethoxysilyl)cyclohexane is a complex compound with a unique structureIt’s important to note that the targets of a compound are often determined by its structure and chemical properties .
Mode of Action
The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent biochemical reactions .
Action Environment
The action, efficacy, and stability of (Triethoxysilyl)cyclohexane can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is utilized .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prednisolone sodium metazoate can be synthesized through a series of chemical reactions involving the modification of prednisolone. The synthesis typically involves the esterification of prednisolone with metazoic acid, followed by the conversion to its sodium salt form. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of prednisolone sodium metazoate involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Prednisolone sodium metazoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .
Scientific Research Applications
Prednisolone sodium metazoate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glucocorticoid chemistry and reactions.
Biology: Employed in research on cell differentiation and immune response modulation.
Medicine: Investigated for its therapeutic effects in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the formulation of pharmaceutical products for topical and systemic use
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A glucocorticoid similar to prednisolone sodium metazoate but without the metazoate modification.
Prednisone: A prodrug that is converted to prednisolone in the liver.
Dexamethasone: A more potent glucocorticoid with a longer duration of action
Uniqueness
Prednisolone sodium metazoate is unique due to its specific esterification with metazoic acid, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and localized anti-inflammatory effects compared to other glucocorticoids .
Properties
IUPAC Name |
cyclohexyl(triethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKAFZFOALBOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCCC1)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576380 | |
Record name | Cyclohexyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-84-3 | |
Record name | (Triethoxysilyl)cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl(triethoxy)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, (triethoxysilyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.